Chlobenthiazone

Description

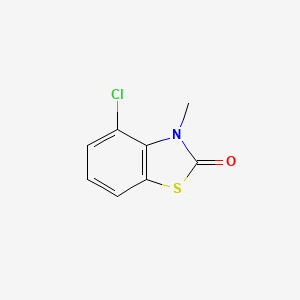

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPASDYEQAVIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213194 | |

| Record name | 4-Chloro-3-methyl-2(3H)-benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63755-05-5 | |

| Record name | Chlobenthiazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63755-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlobenthiazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063755055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methyl-2(3H)-benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOBENTHIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWS1R2VYG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Chlobenthiazone and Its Analogues

Strategies for the Preparation of Chlobenthiazone Scaffolds

The synthesis of N(3)- and 4-disubstituted 2(3H)-benzothiazol-2-ones is notably more complex than that of their 5- or 6-disubstituted isomers because of the sterically congested nature of three adjacent substituents. researchgate.net A standard multi-step method for preparing these scaffolds begins with 2(ortho)-substituted anilines. researchgate.net This process typically involves the conversion to arylthioureas, followed by oxidative cyclization to form a 2-aminobenzothiazole, subsequent hydrolysis to the 2(3H)-benzothiazol-2-one, and finally N(3)-alkylation to yield the target structure. researchgate.net

A more direct approach involves the cyclo-condensation of an appropriate N-substituted-2-haloaniline with chlorocarbonylsulfenyl chloride (CCSC). mdpi.com For instance, the bromo-analogue of the this compound scaffold, N-methyl-4-bromo-2(3H)-benzothiazol-2-one, was synthesized via the cyclo-condensation of N-methyl-2-bromoaniline with CCSC, promoted by N,N-dimethylaniline and followed by treatment with aluminum chloride, affording the product in a 54% yield. mdpi.com this compound itself, an N(3)-substituted 4-chloro-2(3H)-benzothiazol-2-one, is a readily accessible pesticide that can be utilized as a starting scaffold for further chemical modifications. researchgate.net The 4-chloro atom in this compound serves as a functional handle for introducing diverse substituents through modern cross-coupling reactions. researchgate.net

Advanced Derivatization Techniques for 4-Substituted 2(3H)-Benzothiazol-2-one Structures

The this compound scaffold and its analogues are amenable to various derivatization reactions, allowing for the synthesis of a library of novel compounds. These transformations primarily target the halogen substituent at the C4-position of the benzothiazolone ring.

The chemical structure of this compound can be modified through simple hydrolysis. Treatment of this compound with potassium hydroxide (B78521) in a methanol-water solvent system results in the cleavage of the N-substituent, yielding the corresponding carbamate (B1207046) compound. researchgate.net This reaction proceeds efficiently, providing the new carbamate derivative in a high yield of 93%. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds at the C4-position of the benzothiazolone core, enabling significant structural diversification. researchgate.net

The Suzuki-Miyaura cross-coupling reaction has been successfully employed to synthesize N(3)-substituted 4-aryl (or heteroaryl)-2(3H)-benzothiazol-2-ones from this compound. researchgate.net Despite the lower reactivity of the 4-chloro substituent due to steric congestion, the coupling with various arylboronic acids proceeds in moderate to excellent yields (44–98%) under palladium catalysis. researchgate.net For example, reactions catalyzed by Pd(OAc)2 and a phosphine (B1218219) ligand with K3PO4 as a base successfully produced a range of 4-aryl derivatives. researchgate.net However, attempts at Miyaura-Ishiyama borylation using this compound were unsuccessful, which was attributed to the lower reactivity of the chlorinated substrate compared to its brominated counterpart. mdpi.com

Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 3-Methyl-4-phenyl-2(3H)-benzothiazol-2-one | 91 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-methyl-2(3H)-benzothiazol-2-one | 98 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-Methyl-4-(4-(trifluoromethyl)phenyl)-2(3H)-benzothiazol-2-one | 80 |

| 4 | 3-Thiopheneboronic acid | 3-Methyl-4-(3-thienyl)-2(3H)-benzothiazol-2-one | 83 |

| 5 | 2-Naphthylboronic acid | 3-Methyl-4-(2-naphthyl)-2(3H)-benzothiazol-2-one | 44 |

Data sourced from a 2018 study on the utilization of this compound as a chemical scaffold. researchgate.net

Direct Buchwald-Hartwig amination on the 4-chloro position of this compound proved challenging. researchgate.net To overcome this, the more reactive 4-bromo analogue of this compound was utilized. researchgate.net Using a palladium catalyst system composed of Pd2(dba)3 and the XPhos ligand with K2CO3 as the base, the 4-bromo analogue successfully underwent Buchwald-Hartwig cross-coupling reactions with various anilines and Boc-amine. researchgate.net This strategy afforded the desired 4-anilino- and 4-(Boc)NH-substituted 2(3H)-benzothiazol-2-ones in good yields, ranging from 50% to 89%. researchgate.net

Table 2: Buchwald-Hartwig Cross-Coupling of N-Methyl-4-bromo-2(3H)-benzothiazol-2-one

| Entry | Amine/Amide | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 4-Anilino-3-methyl-2(3H)-benzothiazol-2-one | 89 |

| 2 | 4-Methoxyaniline | 4-(4-Methoxyanilino)-3-methyl-2(3H)-benzothiazol-2-one | 84 |

| 3 | BocNH2 | tert-Butyl (3-methyl-2-oxo-2,3-dihydrobenzo[d]thiazol-4-yl)carbamate | 50 |

Data sourced from a 2018 study on the derivatization of benzothiazol-2-one scaffolds. researchgate.net

Cross-Coupling Reactions in this compound Derivatization

Suzuki-Miyaura Cross-Coupling Applications

Exploration of Novel Thiazole-Based Derivatives with Potential Biological Activities

The thiazole (B1198619) ring is a key structural motif found in numerous biologically active compounds and is considered a "privileged structure" in medicinal chemistry. jpionline.orgresearchgate.net The synthesis of novel thiazole derivatives is an active area of research, driven by the quest for new therapeutic agents with a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities. jpionline.orgnih.govnih.gov

A common and versatile method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. jpionline.orgsioc-journal.cn This method allows for the creation of diverse 2,4-disubstituted thiazoles. jpionline.org Subsequent modifications, such as Schiff's base formation by reacting 2-aminothiazoles with various aldehydes, can further expand the library of derivatives. jpionline.org

Research has shown that specific substitutions on the thiazole ring can significantly influence biological activity. For example, novel aminothiazole derivatives with different phenyl substituents have demonstrated promising antioxidant and antibacterial properties. nih.gov One study found that a derivative bearing a 4-trifluoromethylphenyl group at the thiazole ring exhibited significant antiviral activity against an influenza A strain. nih.gov In another study, glycosyl disulfide conjugates of a synthetic thiazolyl analog of the natural product polycarpine were synthesized and showed moderate cytotoxic activity and high antimicrobial activity. mdpi.com These findings underscore the potential of thiazole-based scaffolds as platforms for developing new biologically active molecules. nih.govnih.gov

Table 3: Examples of Synthesized Thiazole Derivatives and Their Biological Evaluation

| Derivative Class | Synthetic Precursors | Evaluated Activity | Reference |

|---|---|---|---|

| 2-Amino-4-phenyl-1,3-thiazoles | Ketones, Thiourea, Iodine (Hantzsch reaction) | Anticancer | jpionline.org |

| Pinanyl thiazole derivatives | Nopinone thiosemicarbazone, α-haloketones | Antibacterial, Anti-inflammatory | sioc-journal.cn |

| Substituted aminothiazoles | Thiourea derivatives, α-bromoketones | Antiviral (Influenza A), Antioxidant, Antibacterial | nih.gov |

| Glycosyl thiazolyl disulfides | Thiacarpine, Thioglucose/Thioxylose | Cytotoxic, Antimicrobial | mdpi.com |

Molecular and Cellular Mechanisms of Action of Chlobenthiazone

Inhibition of Fungal Melanin (B1238610) Biosynthesis

The principal mechanism through which chlobenthiazone exerts its antifungal effect is by blocking the production of fungal melanin. espcr.orgnih.govplos.org Melanin is a crucial pigment that provides structural integrity and protection to fungal cells.

Specificity Towards the Dihydroxynaphthalene (DHN) Melanin Pathway

This compound's inhibitory action is highly specific to the 1,8-dihydroxynaphthalene (DHN) melanin pathway. espcr.orgnih.govplos.orgresearchgate.net This metabolic route is responsible for synthesizing the black pigment in numerous pathogenic fungi. researchgate.net The DHN-melanin pathway begins with acetyl-CoA or malonyl-CoA and proceeds through a series of enzymatic steps to produce the final melanin polymer. nih.gov this compound's specificity for this pathway makes it effective against fungi that depend on DHN-melanin for their pathogenicity, while not affecting those that utilize other melanin synthesis pathways, such as the DOPA-melanin pathway. espcr.orgnih.govplos.org

Enzymatic Targets within the DHN Melanin Biosynthesis Pathway

Within the DHN pathway, this compound targets and inhibits key enzymes, thereby halting the synthesis of essential melanin precursors.

A primary target of this compound is the reductase enzymes within the DHN pathway. researchgate.netresearchgate.net Specifically, it inhibits hydroxynaphthalene reductases, which are critical for converting 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN) to scytalone (B1230633) and 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN) to vermelone. researchgate.net The inhibition of these reduction steps is a key feature of several melanin biosynthesis inhibitor (MBI) fungicides. researchgate.net

In addition to reductases, there is evidence to suggest that the broader class of melanin biosynthesis inhibitors, to which this compound belongs, also affects dehydratase enzymes like scytalone dehydratase. nih.govplos.orgresearchgate.net This enzyme catalyzes the dehydration of scytalone to 1,3,8-THN. researchgate.netuniprot.org While some inhibitors, like carpropamid, are known to specifically target scytalone dehydratase, the collective action of MBIs often involves disruption at multiple points in the pathway. researchgate.netnih.gov

Inhibition of Reductase Enzymes (e.g., Hydroxynaphthalene Reductase)

Disruption of Fungal Pathogenicity via Melanin Inhibition

The consequence of inhibiting melanin production is a significant reduction in the fungus's ability to cause disease. nih.gov Melanin is a key virulence factor for many fungal pathogens. researchgate.net

Impact on Appressorial Penetration in Fungal Plant Pathogens

A critical function of melanin in many plant pathogenic fungi, such as Pyricularia oryzae (the rice blast fungus), is to provide structural rigidity to the appressorium. researchgate.netcapes.gov.br This specialized infection structure generates high turgor pressure to mechanically breach the host plant's cuticle. By preventing the melanization of the appressorium, this compound weakens its structure. capes.gov.brndl.go.jp As a result, the unmelanized appressoria are unable to build up the necessary pressure to penetrate the host's surface, effectively preventing infection. capes.gov.brndl.go.jp Studies have shown that on leaves treated with this compound, appressoria are not melanized and are easily detached from the leaf surface. researchgate.netcapes.gov.br

Interactive Data Table: Effects of Melanin Biosynthesis Inhibitors on Fungal Processes

| Compound | Primary Target Enzyme(s) | Effect on Melanin Pathway | Consequence for Pathogen |

| This compound | Hydroxynaphthalene Reductase | Blocks conversion of 1,3,6,8-THN and 1,3,8-THN | Weakens appressoria, prevents host penetration |

| Tricyclazole | Hydroxynaphthalene Reductase | Blocks conversion of 1,3,6,8-THN and 1,3,8-THN | Inhibits appressorial melanization and adhesion |

| Pyroquilon | Hydroxynaphthalene Reductase | Blocks conversion of 1,3,6,8-THN and 1,3,8-THN | Inhibits DHN-melanin synthesis |

| Carpropamid | Scytalone Dehydratase | Inhibits dehydration of scytalone | Blocks melanin biosynthesis |

Fungicidal Efficacy and Interactions with Phytopathogenic Fungi

Efficacy Against Rice Blast Pathogens (e.g., Pyricularia oryzae) in Research Settings

Field studies have demonstrated the effectiveness of chlobenthiazone in managing rice blast. In research conducted in Northern Greece, this compound was among the fungicides that successfully reduced leaf blast caused by Pyricularia oryzae. However, in the same study, it was noted that while effective against leaf blast, it did not show efficacy against neck blast of the rice plant. ciheam.org This suggests a specific window of application or translocation limitations of the compound within the plant.

Another study also highlighted this compound, along with other fungicides like carbendazim (B180503), pyroquilon, and thiophanate (B166795) methyl, for its ability to reduce the severity of both leaf and neck blast. researchgate.net The variation in reported efficacy against neck blast may be attributed to differences in experimental conditions, application timing, or the specific strains of the pathogen present.

Table 1: Efficacy of this compound against Pyricularia oryzae

| Target | Efficacy | Source(s) |

| Leaf Blast | Reduced disease incidence | ciheam.orgresearchgate.net |

| Neck Blast | Inconsistent results | ciheam.orgresearchgate.net |

Note: This table is generated based on available research findings. Quantitative data from field trials was not available in the cited sources.

Mechanistic Insights into Disease Control Beyond Direct Fungitoxicity

The disease control mechanism of this compound extends beyond simple fungitoxicity. Its primary mode of action is the inhibition of melanin (B1238610) biosynthesis, which has a cascading effect on the pathogen's ability to infect the host plant. capes.gov.br

The lack of melanization in the appressoria, as induced by this compound, results in a significant reduction in their adhesive strength. capes.gov.br Melanin is believed to be involved in the adhesion of appressoria to the plant surface. Without this strong adhesion, the appressoria cannot provide the necessary mechanical force to penetrate the tough outer cuticle of the rice plant. capes.gov.brresearchgate.net

Therefore, the anti-penetrant action of this compound is a direct consequence of inhibiting melanin biosynthesis. capes.gov.br This mechanistic insight highlights that the fungicide controls the disease not by directly killing the fungus, but by rendering it incapable of initiating infection. This mode of action, which targets a specific developmental process in the pathogen, can be a valuable tool in integrated disease management strategies.

Fungal Resistance Mechanisms to Chlobenthiazone and Resistance Management Strategies

Biochemical and Genetic Basis of Fungal Adaptation to Chlobenthiazone

Fungal adaptation to fungicides is a complex process driven by genetic mutations and biochemical alterations. frac.info Resistance can arise from modifications at the fungicide's target site, reducing its binding affinity. frac.info For many fungicides, this is a primary mechanism of resistance. frac.info The ability of fungal populations to develop resistance can be assessed in laboratory settings by selecting for mutants that can grow in the presence of the fungicide. frac.info

The genetic basis of adaptation in plant pathogenic fungi is a subject of ongoing research. mdpi.com Studies combining phenotyping of natural isolates with next-generation sequencing have begun to identify specific genetic loci associated with adaptation to various stresses, including fungicides. fao.org In some cases, large-scale genomic rearrangements, such as chromosomal inversions, have been linked to adaptive traits and may play a role in the rapid evolution of resistance. fao.org These rearrangements can maintain adaptive combinations of alleles, facilitating a quick response to environmental pressures like fungicide application. fao.org

Fungi possess a remarkable ability to adapt to new environments and anthropogenic stresses. fao.org This adaptability is rooted in their genetic diversity and the potential for rapid evolutionary change. nih.gov Population genomics has become a powerful tool for dissecting the genetic basis of adaptive evolution in fungi, providing insights into the molecular mechanisms that drive resistance. nih.gov

Role of Efflux Transporters in Conferring Resistance to Fungicides with Related Modes of Action

A widespread mechanism of fungicide resistance involves the active removal of toxic compounds from the fungal cell, a process mediated by efflux transporters. nih.govnih.gov Two major superfamilies of transporters are implicated in this process: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govnih.gov

ABC Transporters: These are primary active transporters that utilize the energy from ATP hydrolysis to pump a wide variety of substrates, including fungicides, out of the cell. nih.govresearchgate.netembrapa.br Overexpression of genes encoding ABC transporters is a common cause of multidrug resistance (MDR) in fungi, where a single transporter can confer resistance to multiple, chemically unrelated fungicides. embrapa.brresearchgate.net In pathogenic fungi, ABC transporters have been characterized as crucial components of drug efflux pumps that increase fungal resistance to antifungal therapies. researchgate.net Several studies have demonstrated that the deletion of specific ABC transporter genes can lead to increased sensitivity to certain fungicides. plos.org

MFS Transporters: These are secondary active transporters that utilize electrochemical gradients, such as proton gradients, to drive the efflux of toxic compounds. nih.gov Like ABC transporters, MFS transporters can contribute to multidrug resistance in fungal pathogens. nih.gov

The overexpression of these efflux pumps reduces the intracellular concentration of the fungicide, preventing it from reaching its target site in sufficient quantities to be effective. nih.govreviberoammicol.com This mechanism is a significant factor in the development of resistance to various classes of fungicides. researchgate.net

| Transporter Superfamily | Energy Source | Role in Resistance | Example |

|---|---|---|---|

| ATP-binding cassette (ABC) | ATP Hydrolysis | Primary active efflux of fungicides | PDR and MDR subfamilies |

| Major Facilitator Superfamily (MFS) | Proton Gradient | Secondary active efflux of fungicides | - |

Implications of Melanin (B1238610) Pathway Alterations in Resistance Development

Melanin biosynthesis is a crucial process for many pathogenic fungi, contributing to their virulence and protection against environmental stresses. nih.gov this compound, like other melanin biosynthesis inhibitors (MBIs), targets this pathway to control fungal infections. frac.info Specifically, it inhibits the reductase steps in melanin biosynthesis, which are necessary for the proper function of appressoria, the specialized infection structures used by fungi like Magnaporthe oryzae to penetrate host tissues. frac.infoufl.edu

Alterations in the melanin biosynthesis pathway can have significant implications for fungicide resistance. In some fungi, a trade-off relationship has been observed between fungicide sensitivity and melanin production. nih.gov For instance, functional defects in pathways required for proper melanization can lead to decreased sensitivity to certain fungicides. nih.gov

Furthermore, melanin itself can play a protective role, and its synthesis can be regulated in response to fungicide-induced stress. nih.gov Studies have shown that genes involved in melanin synthesis are differentially expressed following fungicide treatment. mdpi.comresearchgate.net This suggests that fungi can modulate their melanin production as a defense mechanism. Targeting the melanin biosynthesis pathway, therefore, remains a viable strategy for fungicide development, but the potential for resistance through pathway alterations must be considered. nih.gov For example, in Alternaria alternata, melanin content was positively correlated with the expression of the majority of resistance-related differentially expressed genes. mdpi.comresearchgate.net

Research Approaches for Monitoring and Mitigating this compound Resistance in Fungal Populations

Effective management of fungicide resistance requires proactive monitoring and the implementation of strategies to mitigate its development and spread. scitechnol.com

Monitoring Resistance: Consistent surveillance of fungal populations for changes in sensitivity to fungicides is essential to detect the emergence of resistance early. This serves as an early warning system, allowing for timely adjustments to disease management strategies. Key monitoring approaches include:

Bioassays: Culture-based methods are used to determine the effective concentration 50 (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth. An increase in the EC50 value over time can indicate the development of resistance.

Molecular Techniques: The identification of specific genes and mutations associated with resistance allows for the development of rapid molecular diagnostic tools. nih.gov These techniques can detect resistance alleles in a fungal population even at low frequencies.

Field Surveillance: Regular sampling from agricultural fields provides real-world data on the prevalence and distribution of resistant strains. This can involve collecting infected plant material and testing the isolated fungal strains for fungicide sensitivity.

Mitigation Strategies: Once resistance is detected, several strategies can be employed to manage it and preserve the efficacy of the fungicide:

Fungicide Rotation and Mixtures: The cornerstone of resistance management is to avoid the repeated use of fungicides with the same mode of action. scitechnol.com Rotating or using mixtures of fungicides with different target sites makes it more difficult for fungal populations to develop resistance to all of them simultaneously. mdpi.com

Integrated Pest Management (IPM): Combining chemical control with other management practices can reduce the selection pressure for fungicide resistance. These practices include:

Resistant Cultivars: Planting crop varieties that are genetically resistant to the pathogen reduces the need for fungicide applications. scitechnol.commdpi.com

Cultural Practices: Methods such as crop rotation and proper field drainage can disrupt the disease cycle and create less favorable conditions for the pathogen. scitechnol.com

Inhibitors of Resistance Mechanisms: Research into compounds that can block resistance mechanisms, such as efflux pump inhibitors, offers a promising avenue for restoring the effectiveness of existing fungicides.

| Strategy | Description | Example |

|---|---|---|

| Fungicide Rotation | Alternating the use of fungicides with different modes of action. | Switching between a melanin biosynthesis inhibitor and a quinone outside inhibitor. |

| Fungicide Mixtures | Applying a combination of fungicides with different modes of action in a single application. | A tank mix of this compound and a strobilurin fungicide. |

| Resistant Cultivars | Planting crop varieties with genetic resistance to the target pathogen. | Using a rice variety known to be resistant to rice blast. |

| Cultural Practices | Modifying agricultural practices to reduce disease pressure. | Improving field drainage to reduce humidity favorable for fungal growth. |

Environmental Fate and Biotransformation Pathways of Chlobenthiazone

Methodologies for Investigating Environmental Distribution and Persistence

The environmental fate of a pesticide like chlobenthiazone is evaluated through a combination of laboratory and field-based studies. cler.com These investigations aim to determine the compound's persistence, mobility, and transformation in key environmental compartments such as soil, water, and air. wikipedia.orgboerenlandvogels.nl Standardized testing protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are often employed to ensure data consistency and regulatory acceptance.

Laboratory studies are fundamental for determining a chemical's degradation rate and pathway under controlled conditions. A study on the effects of this compound in a paddy soil was conducted under controlled moisture (flooded) and temperature (25°C) conditions. nih.gov This research investigated the fungicide's impact on soil biochemical characteristics, finding that it inhibited the activity of the electron transport system (ETS), which is a measure of microbial activity. nih.gov The inhibitory effect increased with higher concentrations of the fungicide. nih.gov While this study confirms that this compound is subject to laboratory investigation, specific degradation rates like the half-life (DT50) in laboratory or field settings are not available in public databases, which note that significant data are missing. herts.ac.uk

Field studies complement laboratory data by assessing a pesticide's behavior under real-world environmental conditions. In northern Greece, a field experiment evaluated the efficacy of several fungicides, including this compound, for controlling rice blast. ciheam.org The study found that this compound was effective in reducing leaf blast but not neck blast. ciheam.org Although this confirms its application and study in field environments, the focus was on efficacy rather than its environmental persistence or degradation. For other pesticides, field dissipation studies are standard practice to measure how the chemical dissipates and moves through the soil profile under natural weather conditions. regulations.gov

Table 1: Findings of a Laboratory Study on this compound in Paddy Soil This interactive table summarizes findings from a study investigating the impact of this compound on soil biochemical characteristics.

| Parameter Measured | Observation | Finding | Source |

|---|---|---|---|

| Electron Transport System (ETS) / Dehydrogenase Activity | Activity decreased as pesticide concentration increased. | Higher doses (5 and 10 times field rate) significantly inhibited ETS activity. | nih.gov |

| Relative Toxicity (ETS Inhibition) | Compared to other tested pesticides. | The order of toxicity was: triazophos (B1682461) > this compound > bensulfuron-methyl. | nih.gov |

| Soil Phenol (B47542) Content | Phenol content changed upon pesticide application. | This compound caused an increase in soil phenol content. | nih.gov |

| Biomass Phospholipid Content | Content decreased with the addition of the pesticide. | The order of toxicity was: triazophos > this compound > bensulfuron-methyl. | nih.gov |

Biodegradation simulation studies are designed to mimic the environmental conditions of soil (OECD 307), water-sediment systems (OECD 308), or surface water (OECD 309) to assess a chemical's persistence. slideshare.net These tests are crucial for regulatory assessments under frameworks like REACH, which may require data on degradation products. scc-gmbh.de They often use radiolabelled compounds to trace the formation of metabolites and the ultimate mineralization to CO2. oecd.org

Despite the importance of these standardized tests, no publicly available studies were found that specifically detail the biodegradation of this compound following OECD guidelines. The compound is not approved for use as a pesticide in Great Britain or the European Union, which may explain the lack of accessible regulatory data generated under these protocols. herts.ac.uk

Laboratory and Field Studies on Degradation in Environmental Compartments

Microbial Metabolism and Biodegradation Pathways in Soil and Aquatic Systems

The primary mechanism for the degradation of many organic pesticides in the environment is microbial metabolism. enviro.wiki Microorganisms in soil and aquatic systems possess diverse metabolic capabilities that can break down complex foreign compounds (xenobiotics). wikipedia.org This biotransformation typically involves enzymatic reactions that convert the parent compound into simpler, often less toxic, substances. openaccessjournals.com Specific data on the microbial degradation pathways of this compound are not well-documented.

Aerobic degradation occurs in the presence of oxygen, where microorganisms use it as an electron acceptor during the metabolic breakdown of organic compounds. enviro.wiki This process typically involves the oxidation of the xenobiotic, often initiated by oxygenase enzymes, which introduce hydroxyl groups onto the molecule. mdpi.com This initial step increases the compound's water solubility and makes it susceptible to further enzymatic attack, often leading to ring cleavage and eventual mineralization. mdpi.com

While this is a common pathway for many pesticides, the specific aerobic degradation mechanism, intermediates, and final products for this compound have not been detailed in the available literature. Data on its aerobic soil metabolism half-life are currently unavailable. herts.ac.uk

In environments lacking oxygen, such as flooded soils or deep sediments, anaerobic degradation becomes the dominant process. cler.commdpi.com Anaerobic microbes use other molecules like nitrate (B79036) or sulfate (B86663) as electron acceptors. enviro.wiki The degradation process under these conditions is often slower than aerobic degradation. enviro.wiki A laboratory study conducted in flooded (and therefore oxygen-limited) paddy soil showed that this compound inhibits microbial electron transport system activity, indicating a direct interaction with microbial metabolism under these conditions. nih.gov However, the study did not identify specific anaerobic degradation products or pathways.

Xenobiotic metabolism is the set of metabolic pathways that modify foreign chemical structures. wikipedia.org In microorganisms, these pathways are crucial for detoxification and for using the compound as a source of carbon and energy. enviro.wiki The metabolism is typically a multi-phase process. Phase I reactions introduce polar functional groups, often through oxidation by enzymes like cytochrome P450s, while Phase II reactions conjugate the modified compound with endogenous molecules to facilitate its removal. wikipedia.orgopenaccessjournals.com

While specific studies on this compound's metabolism are scarce, research on related benzothiazinone (BTZ) compounds offers insights. Studies on BTZ drug candidates have identified metabolites formed through interactions with cytochrome P450 isoforms, highlighting a potential metabolic pathway. researchgate.net Other research on BTZs as antimicrobial agents has shown that their mechanism involves biotransformation within the target organism, where the nitro group is reduced to a reactive nitroso-intermediate. nih.gov This demonstrates that the benzothiazinone structure is susceptible to enzymatic transformation.

Furthermore, this compound itself has been shown to be a potent inhibitor of metabolic pathways in certain fungi. Specifically, it inhibits the biosynthesis of aflatoxin in Aspergillus flavus and Aspergillus parasiticus. researchgate.netjournals.co.zaresearchgate.net The differential effect on these two closely related species suggests that this compound acts on a specific enzymatic or regulatory site that differs between them, underscoring its role as a modulator of microbial xenobiotic metabolism. researchgate.net This interaction with fungal metabolic systems is a key aspect of its fungicidal action and indicates its susceptibility to engagement by microbial enzymes.

Anaerobic Degradation Processes and Products

Co-Metabolism Studies in Complex Environmental Matrices

Co-metabolism is a process in which microorganisms fortuitously degrade a compound that they cannot use as a primary energy or carbon source, while metabolizing another growth-supporting substrate. frtr.govenviro.wiki This mechanism is significant for the bioremediation of recalcitrant environmental pollutants, as the microbial degradation is not dependent on the contaminant itself. frtr.gov The transformation of the non-growth substance is mediated by non-specific enzymes or cofactors produced by the microorganisms. frtr.govenviro.wiki This process can occur under both aerobic and anaerobic conditions and has been successfully applied to treat contaminants like chlorinated solvents, atrazine, and 1,4-dioxane. frtr.gov

The enzymes involved are often broad-spectrum, such as methane (B114726) monooxygenase produced by methanotrophs, which can degrade a wide array of compounds. frtr.gov The effectiveness of co-metabolic bioremediation relies on stimulating the specific indigenous microbes that can degrade both the primary substrate (e.g., methane, propane, toluene) and the target contaminant. frtr.gov This targeted stimulation helps to ensure that the microbial population capable of degrading the contaminant is active, potentially leading to the reduction of contaminants to very low concentrations. frtr.gov

While co-metabolism is a recognized pathway for the degradation of many pesticides and other xenobiotics in soil and water, specific research detailing the co-metabolism of this compound in complex environmental matrices is limited in publicly available scientific literature. The degradation of complex organic pollutants often involves various microorganisms that can utilize them as a carbon source or transform them through co-metabolic pathways. preprints.org However, dedicated studies identifying the specific microbial communities, enzymes, and co-substrates involved in the co-metabolism of this compound are not extensively documented.

Impact on Soil Biochemical Characteristics and Microbial Communities

The application of pesticides can influence the biochemical properties and microbial ecology of soil, which are crucial for maintaining soil fertility and health. Studies on this compound have revealed its distinct effects on various soil biochemical parameters, particularly in paddy soil environments.

Research conducted under controlled flooded soil conditions demonstrated that this compound application has a measurable impact on key soil health indicators. nih.gov The study investigated its effects alongside the pesticides triazophos and bensulfuron-methyl. nih.gov

Interactive Data Table: Relative Toxicity on Soil ETS/Dehydrogenase Activity

| Pesticide | Relative Toxicity Ranking (Highest to Lowest) |

|---|---|

| Triazophos | 1 |

| This compound | 2 |

| Bensulfuron-methyl | 3 |

Source: nih.gov

Phospholipid Content: The biomass phospholipid content, an indicator of the viable microbial biomass, showed a response similar to that of ETS activity. nih.gov The application of this compound led to a decrease in phospholipid content. nih.gov The order of toxicity among the tested pesticides for this parameter was the same as for ETS activity, with triazophos being the most toxic, followed by this compound, and then bensulfuron-methyl. nih.gov The reduction in phospholipid content was directly related to the applied concentration. nih.gov

Interactive Data Table: Effect of this compound Concentration on Soil Phospholipid Content

| Application Rate (FR = Field Rate) | Effect on Phospholipid Content |

|---|---|

| 10 FR | Highest Decrease |

| 5 FR | Significant Decrease |

| 1.0 FR | Moderate Decrease |

| 0.5 FR | Slight Decrease |

| Control (0 FR) | No Decrease |

Source: nih.govresearchgate.net

Phenol and Protein Content: In contrast to its inhibitory effects, this compound application caused an increase in the soil's phenol content. nih.gov This effect was concentration-dependent, with higher pesticide concentrations leading to higher phenol levels. nih.govresearchgate.net The accumulation of phenolic compounds in soil can be an indicator of stress on microbial communities or result from the partial degradation of the pesticide molecule itself. Conversely, the incorporation of this compound into the soil did not result in any significant changes to the soil's protein content. nih.gov

Advanced Analytical Methodologies for Chlobenthiazone Quantification and Residue Analysis

Chromatographic Techniques for Chlobenthiazone Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. phenomenex.com For this compound analysis, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each offering distinct advantages depending on the specific analytical requirements and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is a powerful analytical tool used for the separation, identification, and quantification of compounds in complex mixtures. researchgate.net Its high resolution, accuracy, and flexibility make it an indispensable technique in various scientific fields. researchgate.net The development of a successful HPLC method involves a systematic process of optimizing chromatographic conditions to achieve adequate resolution and quantification of the target analytes. researchgate.net

Reverse-phase HPLC is a common approach for the analysis of moderately polar compounds like this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Method validation for HPLC analysis typically includes assessments of selectivity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure the method is reliable and fit for its intended purpose. rjpharmacognosy.ir

Table 1: Typical HPLC Method Parameters for Analysis of Organic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, C8 (Reversed-Phase) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile, Methanol, Water (often with pH modifiers like formic acid) | Elutes the analytes through the column. The composition is optimized for best separation. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient elution changes the composition during the run to improve separation of complex mixtures. researchgate.net |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed at which the mobile phase and analytes pass through the column, affecting resolution and analysis time. |

| Detection | UV-Vis Detector (e.g., at 274 nm) | Measures the absorbance of the analyte as it elutes from the column, allowing for quantification. nih.gov |

| Injection Volume | 5 - 100 µL | The amount of sample introduced into the HPLC system. |

| Column Temperature | Ambient to 60 °C | Affects the viscosity of the mobile phase and the kinetics of separation. |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. phenomenex.com It is particularly well-suited for volatile and semi-volatile compounds. In GC, a gaseous mobile phase carries the sample through a stationary phase within a column. phenomenex.com The separation is based on the differential partitioning of the analytes between the gas and stationary phases, which is influenced by their boiling points and polarity. phenomenex.com

GC has been mentioned in the context of analyzing compounds including this compound. googleapis.com The technique is a standard method for the qualitative and quantitative analysis of complex mixtures in many applications. qa-group.com For pesticide residue analysis, GC is often used due to its high resolution and sensitivity. phenomenex.com The choice of carrier gas, such as helium or nitrogen, and the type of detector are critical for optimal performance. phenomenex.com

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly sensitive and selective tool for identifying and quantifying compounds. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This synergy allows for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to their low volatility or thermal instability. wikipedia.org LC-MS is a key technique for analyzing biochemical, organic, and inorganic compounds in complex environmental and biological samples. wikipedia.org

The LC-MS system requires an interface that efficiently transfers the separated analytes from the LC column to the MS ion source. wikipedia.org LC-MS/MS, or tandem mass spectrometry, is frequently used for proteomic analysis of complex samples where it can derive the sequences of individual peptides. wikipedia.org For quantitative analysis, LC-MS methods are validated to ensure they are reliable for measuring analytes at trace concentrations or in complex samples. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. googleapis.comgoogleapis.com This combination allows for the reliable identification and quantification of individual substances within a complex mixture. GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds.

In the context of pesticide residue analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) has become a preferred technique over GC-MS due to its enhanced sensitivity and selectivity, especially in complex matrices. hpst.cz The use of GC-MS/MS helps to overcome interferences from co-eluting matrix components. hpst.cz For multi-residue pesticide analysis, methods often employ techniques like QuEChERS for sample preparation followed by GC-MS/MS determination. mdpi.com

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| LC-MS | Separates compounds using liquid chromatography, which are then ionized and detected by a mass spectrometer. wikipedia.org | Suitable for a wide range of polar and non-polar compounds, including those that are thermally labile. wikipedia.org | Analysis of pesticides, pharmaceuticals, and metabolites in biological and environmental samples. wikipedia.org |

| GC-MS | Separates volatile and semi-volatile compounds using gas chromatography before they are ionized and detected by a mass spectrometer. phenomenex.com | High chromatographic resolution for volatile compounds, extensive compound libraries for identification. | Analysis of volatile organic compounds, environmental pollutants, and pesticide residues. phenomenex.comhpst.cz |

| LC-MS/MS | Utilizes two stages of mass analysis to increase selectivity and sensitivity, often used for quantification in complex matrices. wikipedia.org | High selectivity and sensitivity, reduced matrix interference, structural elucidation capabilities. wikipedia.org | Proteomics, metabolomics, and trace-level quantification of drugs and pesticides. wikipedia.org |

| GC-MS/MS | Employs two mass analyzers in series to enhance selectivity and reduce chemical noise from the matrix. hpst.cz | Excellent for trace-level analysis in complex samples, provides high confidence in compound identification. hpst.cz | Multi-residue pesticide analysis in food and environmental samples. hpst.czmdpi.com |

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices such as soil, water, and food products requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. chromatographyonline.comnih.gov The goal of sample preparation is to present a clean extract to the analytical instrument to ensure accurate and reliable results. chromatographyonline.com

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This technique is used to preconcentrate samples and remove interferences. chromatographyonline.com It is a selective method that can result in a very clean extract. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely used sample preparation technique for multi-residue pesticide analysis in food matrices. hpst.cz It typically involves an extraction step with a solvent like acetonitrile, followed by a cleanup step using dispersive SPE. hpst.cz

Filtration and Centrifugation: These methods are used to remove solid particles from a sample. chromatographyonline.com

The choice of sample preparation technique depends on the nature of the sample matrix and the target analyte. chromatographyonline.com For complex matrices, a combination of techniques may be necessary to achieve the desired level of cleanliness and concentration. chromatographyonline.com For instance, in the analysis of pesticides in food, the QuEChERS method is often employed due to its efficiency and effectiveness in handling a wide range of pesticide and matrix types. hpst.cz

Solvent Extraction Methodologies

Solvent extraction is a foundational step in the analysis of this compound, aiming to isolate the analyte from complex sample matrices. The choice of solvent and extraction technique is critical and depends on the physicochemical properties of the sample.

Liquid-liquid extraction (LLE) is a common technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.comcelignis.com The efficiency of LLE is influenced by factors such as the partition coefficient of the solute, the pH of the aqueous phase, and the solvent-to-sample ratio. celignis.comduliajancollegeonline.co.innumberanalytics.com For effective separation, a solvent should exhibit high selectivity for the target analyte and be easily separable from the sample matrix. numberanalytics.com Common solvents employed in LLE include chloroform, ethyl acetate (B1210297), and hexane. organomation.com To optimize extraction, it is often more effective to perform multiple extractions with smaller solvent volumes rather than a single extraction with a large volume. jsscacs.edu.in

Solid-liquid extraction (SLE), including techniques like Soxhlet extraction, is utilized for solid samples. organomation.com Soxhlet extraction is a continuous process where the solvent is repeatedly cycled through the sample, making it suitable for extracting lipids and other bioactive compounds from materials like plants. organomation.com This method can be time-consuming, with extraction times ranging from 6 to 24 hours, and typically uses between 100 to 500 ml of pure organic solvents such as ethanol, hexane, or acetone. dergipark.org.tr

Modern advancements in solvent extraction include accelerated solvent extraction (ASE), which employs conventional solvents at elevated temperatures and pressures to increase extraction efficiency. lcms.czthermofisher.com This automated technique significantly reduces extraction time (typically 12–17 minutes) and solvent consumption (15–50 mL) compared to traditional methods like Soxhlet extraction. thermofisher.com The principles of ASE are based on conventional liquid extraction theory, which simplifies the process of adapting existing solvent-based methods. thermofisher.com

For soil samples, the extraction process often involves dispersing the sample in a water-miscible solvent. epa.gov In some methods, an air-dried soil sample is mixed with water in a specific ratio (e.g., 1:2), and the liquid extract is then separated for analysis. umass.edu For certain analyses, soils are extracted with deionized water using a 2:1 water-to-soil ratio and agitated for at least 30 minutes. gov.bc.ca

The table below summarizes various solvent extraction techniques and their key parameters.

| Extraction Technique | Principle | Common Solvents | Typical Applications | Key Parameters |

| Liquid-Liquid Extraction (LLE) | Partitions solute between two immiscible liquid phases. organomation.com | Chloroform, Ethyl Acetate, Hexane organomation.com | Drug extraction, Pollutant separation organomation.com | Partition coefficient, pH, Solvent-to-sample ratio celignis.comduliajancollegeonline.co.in |

| Soxhlet Extraction | Continuous extraction with repeated solvent cycling. organomation.com | Ethanol, Hexane, Acetone organomation.com | Lipid extraction from food, Bioactive compounds from plants organomation.com | Extraction time (6-24h), Solvent volume (100-500ml) dergipark.org.tr |

| Accelerated Solvent Extraction (ASE) | Uses solvents at elevated temperature and pressure. thermofisher.com | Acetonitrile, Acetone, Hexane thermofisher.com | Pesticide residues in food, Environmental samples thermofisher.com | Temperature, Pressure, Extraction time (12-17 min) thermofisher.com |

| Soil Extraction (Aqueous) | Dispersing soil in water to extract soluble compounds. umass.edugov.bc.ca | Deionized Water gov.bc.ca | pH and soluble salt testing, Glycol analysis umass.edugov.bc.ca | Soil-to-water ratio (e.g., 1:2), Agitation time umass.edugov.bc.ca |

QuEChERS Method Applications in Environmental and Plant Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and highly effective technique for the analysis of pesticide residues, including this compound, in a variety of complex matrices. quechers.euquechers.euobrnutafaza.hr Developed in the early 2000s, this approach streamlines sample preparation by combining extraction and cleanup into a simplified workflow, reducing solvent usage and analysis time. quechers.euwaters.comsepscience.com

The standard QuEChERS procedure involves two main steps. First, the homogenized sample (typically 10-15 g) is extracted with an organic solvent, most commonly acetonitrile, in the presence of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation and facilitate analyte partitioning into the organic layer. quechers.euwaters.comagriculturejournal.org The second step is dispersive solid-phase extraction (d-SPE), where an aliquot of the supernatant from the first step is mixed with a combination of sorbents to remove interfering matrix components. quechers.eu Primary secondary amine (PSA) is a common sorbent used to remove sugars and fatty acids, while other sorbents like graphitized carbon black (GCB) or C18 can be added to remove pigments and nonpolar interferences, respectively. waters.com

The QuEChERS method is particularly well-suited for plant and environmental samples. It has been successfully applied to a wide range of fruits and vegetables, including those with high water content, as well as more challenging matrices like herbs, cereals, and dried fruits. quechers.euwaters.comphenomenex.com For samples with low water content, such as cereals or dried products, water is added prior to extraction to improve analyte recovery. quechers.eu The method has also been adapted for environmental samples like soil and water to analyze for contaminants such as pesticides and pharmaceuticals. sepscience.comphenomenex.commdpi.com

Modifications to the original QuEChERS protocol have been developed to address specific challenges. For instance, buffering salts (e.g., acetate or citrate) are often incorporated during the extraction step to protect pH-dependent analytes from degradation. quechers.eu For highly pigmented samples, a mix of PSA and GCB is used for cleanup. quechers.eu The versatility of the QuEChERS approach allows for its coupling with advanced analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), enabling the sensitive and selective quantification of a broad spectrum of pesticides. quechers.euagriculturejournal.org

The table below details the application of the QuEChERS method to different sample types.

| Sample Type | Extraction Solvent | d-SPE Sorbents | Key Considerations |

| Fruits & Vegetables (High Water Content) | Acetonitrile waters.com | Magnesium Sulfate, PSA | Standard procedure is generally effective. waters.com |

| Plant Samples (High Pigment/Waxes) | Acetonitrile sigmaaldrich.com | Magnesium Sulfate, PSA, GCB and/or C18 sigmaaldrich.com | GCB removes chlorophyll; C18 removes lipids/waxes. quechers.eu |

| Dry Samples (e.g., Cereals, Tea) | Acetonitrile quechers.eu | Magnesium Sulfate, PSA quechers.eu | Addition of water prior to extraction is necessary. quechers.eu |

| Soil Samples | Acetonitrile/Water or Hexane/Water mdpi.com | Diatomaceous earth, Magnesium Sulfate, PSA mdpi.com | Addition of water may be needed to ensure adequate moisture content. mdpi.com |

Validation and Inter-Laboratory Comparison of Analytical Methods for Research Accuracy

The validation of analytical procedures is a critical requirement to ensure that a method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. ich.orgjetir.org This process is essential for regulatory submissions and for maintaining the quality and consistency of analytical results. pharmabeej.comlabmanager.com Method validation demonstrates through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. jetir.org

Key performance parameters evaluated during method validation, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). pharmabeej.comujpronline.com

Accuracy refers to the closeness of test results to the true value. pharmabeej.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmabeej.com This includes repeatability (within-laboratory precision) and intermediate precision (variations within a laboratory, such as different days, analysts, or equipment). gtfch.org

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. ich.org

Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample over a specified range. pharmabeej.com

Range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmabeej.com

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmabeej.com

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmabeej.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. jetir.org

Inter-laboratory comparisons (ILCs) , also known as proficiency testing, are a vital tool for monitoring a laboratory's performance and ensuring the comparability and reliability of results among different laboratories. european-accreditation.orgeuropa.eu Participation in ILCs allows laboratories to assess their technical competence against their peers and provides an independent verification of their analytical capabilities. europa.euctc-n.org These studies involve the analysis of the same samples by multiple laboratories, and the results are statistically evaluated to identify any discrepancies or biases. ctc-n.orgcastwas-cewe.org Successful participation in ILCs is often a requirement for laboratory accreditation according to standards like ISO/IEC 17025. european-accreditation.org The results of ILCs can highlight the need for method improvement or further training, ultimately contributing to higher data quality and accuracy across the research and regulatory communities. europa.eu

| Validation Parameter | Description |

| Accuracy | Closeness of the measured value to the true value. pharmabeej.com |

| Precision | Agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. pharmabeej.com |

| Specificity | Ability to assess the analyte in the presence of interfering substances. ich.org |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. pharmabeej.com |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. pharmabeej.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. pharmabeej.com |

| Range | The concentration interval over which the method is precise, accurate, and linear. pharmabeej.com |

| Robustness | The capacity of a method to remain unaffected by small variations in method parameters. jetir.org |

Chlobenthiazone S Influence on Mycotoxin Biosynthesis in Fungi

Inhibition of Aflatoxin Biosynthesis in Aspergillus flavus

Research has demonstrated that chlobenthiazone exerts a potent inhibitory effect on the synthesis of aflatoxin B1 (AFB1) in the fungus Aspergillus flavus. researchgate.netresearchgate.net Studies conducted in shake cultures have shown that the compound can significantly reduce or completely halt the production of aflatoxins. researchgate.net The inhibitory action on aflatoxin accumulation is notably more significant than its effect on the fungus's mycelial growth, indicating a specific targeting of the biosynthetic pathway rather than general toxicity to the fungus. researchgate.netresearchgate.net

In a specific study involving Aspergillus flavus strain SRRC-2002, the application of this compound at varying concentrations in 4-day-old cultures resulted in a substantial decrease in aflatoxin B1 levels. researchgate.net The presence of this compound also inhibited the accumulation of other related aflatoxins, such as B2 and B2a. researchgate.net At a concentration of 8 μg/ml, this compound was able to completely stop aflatoxin production in A. flavus. researchgate.netresearchgate.net

**Table 1: Effect of this compound on Aflatoxin B1 Production in *Aspergillus flavus***

| This compound Concentration (μg/ml) | Decrease in Aflatoxin B1 (%) |

|---|---|

| 1 | 90 |

| 4 | 99 |

| 8 | 100 |

Data derived from a study on A. flavus strain SRRC-2002 in 4-day-old cultures. researchgate.net

Differential Effects on Aflatoxin Synthesis in Diverse Aspergillus Species

The inhibitory impact of this compound is not uniform across all aflatoxin-producing fungi. Studies comparing its effect on Aspergillus flavus and Aspergillus parasiticus have revealed significant differences. researchgate.netresearchgate.net While this compound inhibits aflatoxin synthesis in both species, the effect is consistently more pronounced in A. flavus. researchgate.netresearchgate.netresearchgate.net

A key distinction is observed at higher concentrations. A. flavus ceases aflatoxin production at this compound concentrations above 8 μg/ml. researchgate.netresearchgate.netresearchgate.net In contrast, A. parasiticus continues to produce aflatoxin B1 and other aflatoxins at these and higher concentrations. researchgate.netresearchgate.netresearchgate.net

Interestingly, in shake cultures, treating A. parasiticus with this compound at levels exceeding 15 μg/ml often led to an increase in the synthesis of aflatoxin B1, with toxin levels sometimes surpassing those of the control cultures. researchgate.netresearchgate.netresearchgate.net This phenomenon of increased production was not observed in stationary cultures of A. parasiticus. researchgate.netresearchgate.net This differential effect suggests that this compound targets an important enzymatic or regulatory site that varies between the two species. researchgate.netresearchgate.net

**Table 2: Differential Effects of this compound on A. flavus vs. *A. parasiticus***

| Feature | Aspergillus flavus | Aspergillus parasiticus |

|---|---|---|

| General Inhibition | Strong inhibition of aflatoxin synthesis. researchgate.netresearchgate.net | Inhibition of aflatoxin synthesis observed. researchgate.netresearchgate.net |

| Concentration for Complete Inhibition | Fails to produce aflatoxins above 8 μg/ml. researchgate.net | Continues to produce aflatoxins above 8 μg/ml. researchgate.net |

| Effect of High Concentrations (>15 μg/ml) | N/A (production already halted) | Increased synthesis of AFB1 in shake cultures. researchgate.netresearchgate.net |

Data summarizes findings from comparative studies. researchgate.netresearchgate.netresearchgate.net

Connections Between Melanin (B1238610) and Aflatoxin Biosynthetic Pathways and this compound's Action

There is a known link between the biosynthetic pathways of aflatoxins and fungal pigments like melanin; both are products of polyketide biosynthesis and are believed to share common precursors and initial stages. nih.govagrobiology.ru this compound is recognized as an inhibitor of the melanin pathway, specifically targeting a reductase enzyme. researchgate.net

The fact that this compound, a melanin biosynthesis inhibitor, also effectively blocks aflatoxin production lends strong support to the hypothesis that these two pathways are interconnected at their early stages. researchgate.netnih.gov This connection makes the search for compounds that block fungal pigmentation a promising strategy for discovering new inhibitors of aflatoxin biosynthesis. nih.gov this compound serves as a key example of a compound that inhibits both pathways, likely by acting on a common early step before the pathways diverge. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Future Directions for Chlobenthiazone Research

Elucidation of Structural Determinants for Fungicidal Potency and Specificity

The fungicidal activity of Chlobenthiazone is intrinsically linked to its specific chemical structure. As a derivative of tricyclazole, its mode of action involves the inhibition of melanin (B1238610) biosynthesis in fungi, a pathway crucial for the structural integrity and virulence of many plant pathogens. nih.govplos.orgespcr.org Research has focused on identifying the key structural motifs within the benzothiazol-2(3H)-one scaffold that govern its potency and specificity.

Studies have revealed a bioisosteric relationship between the amide group in this compound and the 1,2,4-triazole (B32235) moiety found in other related fungicides. nih.gov This suggests that the core heterocyclic system is a critical pharmacophore. Modifications to this scaffold and its substituents have been systematically investigated to map their impact on biological activity.

Key findings from SAR studies indicate that substituents on the benzothiazole (B30560) ring system significantly influence fungicidal activity. clockss.org

The 4-Chloro Substituent: The chlorine atom at the 4-position of the benzothiazole ring is a notable feature. This substituent creates a stereocongested environment that appears to be important for its biological function. researchgate.net

Substituents at the 5-Position: The introduction of different chemical groups at the 5-position of the benzothiazole ring has been shown to directly affect fungicidal efficacy and spectrum. clockss.org For instance, analogues bearing a methyl group at this position demonstrated significant activity against Pyricularia oryzae, the causal agent of rice blast. clockss.org

The N(3)-Substituent: The methyl group attached to the nitrogen at the 3-position is another area of modification. Synthesizing derivatives with different groups at this position has been a strategy to explore new chemical space and modify activity. researchgate.net

One study synthesized a series of S-methyl-3H-1,2,4-thiadiazolo[3,4-b]benzothiazol-3-one analogues with substituents at the 5-position. The results, summarized in the table below, highlight the importance of this position for fungicidal activity against various plant pathogens. clockss.org

| Compound | R Substituent (at position 5) | Fungicidal Activity against P. oryzae (at 500 ppm) | Other Mild Activity |

| 1b | CH₃ | Significant | R. solani |

| 1c | Cl | Significant | R. solani |

| 2c | Cl | Significant | S. fuliginea, P. herpotrichoides |

Table 1: Fungicidal activity of substituted benzothiazole analogues. Data sourced from a study on S,N-containing heterocycles. clockss.org

The research consistently shows that even minor structural changes to the this compound molecule can lead to substantial differences in fungicidal potency and the spectrum of targeted fungi. clockss.org This sensitivity underscores the specific nature of the interaction between the fungicide and its biological target within the melanin biosynthesis pathway. plos.orgclockss.org

Design and Synthesis of Novel this compound Analogues with Modified Activities

Building on SAR insights, researchers have actively designed and synthesized novel analogues of this compound to enhance its properties, such as potency, spectrum of activity, or photostability. nih.gov These efforts often involve sophisticated chemical reactions to modify the core benzothiazol-2(3H)-one structure.

Cross-coupling reactions have proven to be a valuable tool in this endeavor. For example, N(3)-substituted 4-aryl-2(3H)-benzothiazol-2-ones have been successfully synthesized from this compound using Suzuki-Miyaura cross-coupling reactions. researchgate.net This method allows for the introduction of a wide variety of aryl groups at the 4-position, replacing the original chlorine atom. Similarly, Buchwald-Hartwig cross-coupling has been employed to create N(3)-substituted 4-anilino-2(3H)-benzothiazol-2-ones from 4-bromo analogues of this compound, introducing nitrogen-linked substituents. researchgate.net

A summary of these synthetic derivatizations is presented below:

| Starting Material | Coupling Reaction | Type of Analogue Synthesized | Yield Range |

| This compound (4-chloro derivative) | Suzuki-Miyaura | 4-Aryl (or Heteroaryl) derivatives | 44-98% |

| 4-Bromo analogue of this compound | Buchwald-Hartwig | 4-Anilino (or BocNH) derivatives | 50-89% |

Table 2: Synthesis of this compound analogues via cross-coupling reactions. researchgate.net

These synthetic strategies enable the creation of libraries of new compounds with diverse functionalities. researchgate.netscribd.com While some of these new analogues have shown significant fungicidal activity, their potency has been generally reported as lower than that of established fungicides like tricyclazole. clockss.org However, certain modifications have led to compounds with a broader activity spectrum, such as a chlorine-containing analogue (2c) that was effective against P. oryzae, S. fuliginea, and P. herpotrichoides. clockss.org The exploration of such analogues is crucial for discovering new agrochemicals with improved or specialized characteristics.

Mechanistic Studies Linking Structural Modifications to Biological Responses

Understanding the mechanism of action is fundamental to interpreting SAR data and rationally designing new fungicides. This compound functions by inhibiting the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi. plos.orgespcr.org This pathway is essential for certain fungi to form hardened, melanized appressoria, which are specialized structures required to penetrate the host plant's cuticle. plos.orgcapes.gov.br

Specifically, this compound is known to block the melanin pathway at a point before the synthesis of norsolorinic acid. researchgate.net Its inhibitory action is specific to DHN-melanin and does not affect the DOPA-melanin pathway. plos.orgespcr.org This specificity is a key advantage, as the DHN-melanin pathway is predominantly found in the fungal kingdom, particularly within the Ascomycota group, suggesting a lower potential for off-target effects on other organisms. plos.org

Mechanistic studies have helped to explain the observed biological activities of this compound analogues. The fungicidal activity of derivatives with substituents at the 5-position aligns with the known profile of other melanin biosynthesis inhibitors, reinforcing the link between this specific structural feature and the mechanism of action. clockss.org When fungi are treated with melanin inhibitors like this compound or tricyclazole, there is an accumulation of intermediate compounds such as flaviolin (B1202607) and juglone, which serves as direct evidence of the pathway's inhibition. plos.org

The interaction between the fungicide and its target enzyme, likely a reductase or dehydratase in the melanin pathway, is highly dependent on the three-dimensional shape and electronic properties of the molecule. plos.orgdntb.gov.ua Structural modifications, therefore, directly alter how the analogue fits into the enzyme's active site, affecting its inhibitory potency. This direct link between structure and mechanism is the cornerstone of rational fungicide design.

Emerging Research Areas in this compound Science

The foundational knowledge of this compound's chemistry and biology is paving the way for new research avenues aimed at developing more effective and sustainable crop protection solutions.

Modern computational tools are becoming indispensable in the design of new agrochemicals. nih.gov For this compound research, these approaches offer the potential to accelerate the discovery of novel analogues with enhanced properties. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to mathematically correlate the structural features of this compound analogues with their observed fungicidal activity. mdpi.commdpi.com These models can help predict the potency of virtual compounds before they are synthesized, saving time and resources. nih.gov SAR studies have already indicated that electron-withdrawing groups on certain parts of the benzothiazole scaffold can be beneficial for activity. researchgate.netresearchgate.net

Molecular Docking: By modeling the three-dimensional structure of the target enzyme in the melanin biosynthesis pathway, molecular docking simulations can predict how different this compound analogues will bind to the active site. mdpi.com This provides a visual and energetic understanding of the interactions, guiding the design of modifications that could improve binding affinity and, consequently, inhibitory potency.

These in silico techniques allow for the high-throughput screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing. slideshare.net

The combination of multiple agrochemicals can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual components. justia.comeagri.orgufl.edu This approach can improve disease control, lower application rates, and help manage the development of fungicide resistance.

This compound has been evaluated in combination with other fungicides for the management of diseases like rice blast. researchgate.netchemijournal.com Studies have reported that mixtures containing this compound, along with compounds like carbendazim (B180503), thiophanate (B166795) methyl, and tricyclazole, can effectively reduce disease severity. chemijournal.comresearchgate.net

The rationale for these combinations often lies in targeting different metabolic pathways within the fungus simultaneously. While this compound inhibits melanin biosynthesis, another fungicide in the mixture might target cell wall synthesis, respiration, or another vital process. researchgate.netchemijournal.com Exploring these interactions systematically is a promising area for developing robust and durable disease management programs. slideshare.net

A deep mechanistic understanding of how this compound works enables the development of more sustainable and environmentally conscious application strategies. sustainability-directory.com

Targeted Application: Because this compound inhibits a specific fungal pathway (DHN-melanin synthesis), its use can be targeted to pathogens that rely on this mechanism for infection. plos.org This specificity helps to minimize the impact on non-target organisms.

Resistance Management: Knowledge of the single-site mode of action allows for the implementation of strategies to delay the onset of fungicide resistance. This includes rotating this compound with fungicides that have different mechanisms of action or using it in synergistic mixtures. researchgate.netchemijournal.com

Advanced Formulations: Future research may focus on novel formulation technologies, such as creating macromolecular complexes that can increase the persistence and penetration of the active ingredient. google.com Such advancements could lead to lower application rates and reduced environmental load, contributing to more sustainable agricultural practices.